molecular formula C8H9BrN2O2 B12070001 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine

Cat. No.: B12070001
M. Wt: 245.07 g/mol
InChI Key: GOVYYWMIJYWGCD-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydrofuran-3-yloxy group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.

Preparation Methods

The synthesis of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-(tetrahydro-furan-3-yloxy)-pyrimidine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.

    Oxidation Reactions: The tetrahydrofuran-3-yloxy group can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines or tetrahydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce lactones or carboxylic acids.

Scientific Research Applications

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.

    Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of pyrimidine-based compounds and their potential as therapeutic agents.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

For example, in medicinal chemistry, this compound may act as an inhibitor of viral enzymes, preventing the replication of viruses and thereby exhibiting antiviral activity. Similarly, it can interact with cancer cell receptors to induce apoptosis or inhibit cell proliferation, demonstrating anticancer properties.

Comparison with Similar Compounds

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be compared with other similar compounds, such as:

    5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.

    5-Bromo-2-(tetrahydro-furan-3-yloxy)-benzene: The benzene ring in this compound provides different electronic properties and reactivity compared to the pyrimidine ring.

    5-Bromo-2-(tetrahydro-furan-3-yloxy)-thiazole: The thiazole ring introduces sulfur into the structure, which can influence the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the bromine atom, tetrahydrofuran-3-yloxy group, and pyrimidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-(oxolan-3-yloxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2

InChI Key

GOVYYWMIJYWGCD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC=C(C=N2)Br

Origin of Product

United States

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